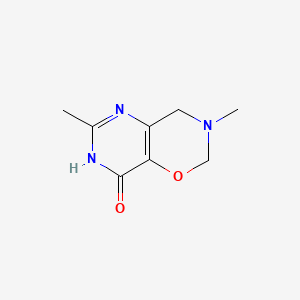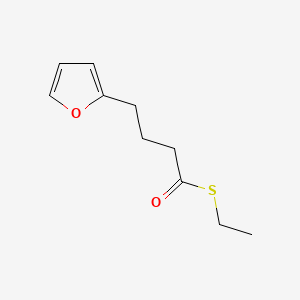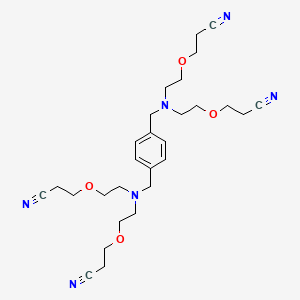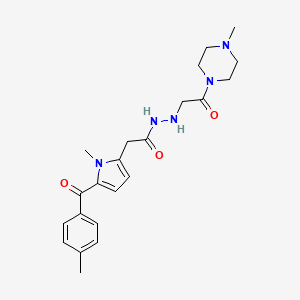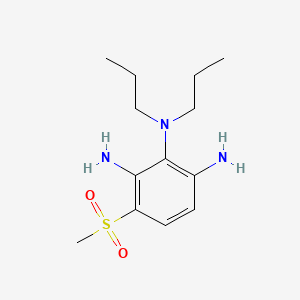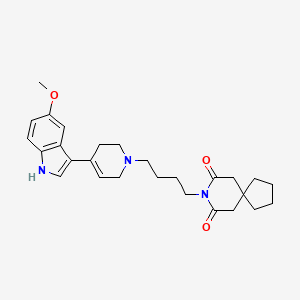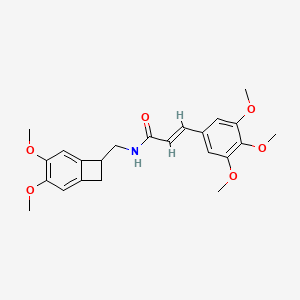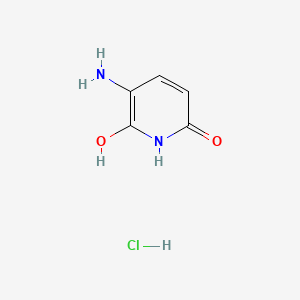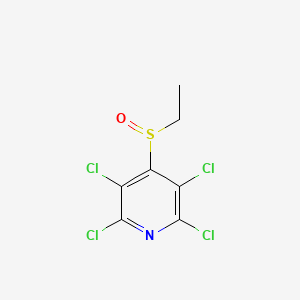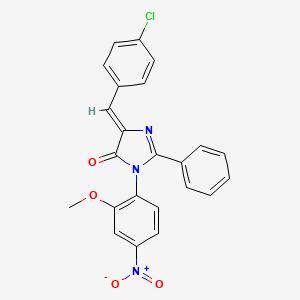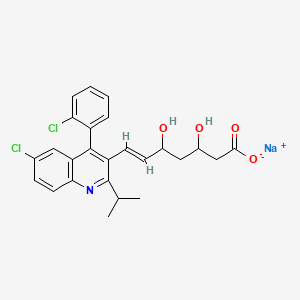
3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid is an organic compound with the molecular formula C18H17N3O6S2. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including dyeing and printing textiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2,5-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with naphthalene-1,5-disulphonic acid under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.
科学的研究の応用
3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the aromatic rings can interact with biological molecules, allowing the compound to be used in staining and diagnostic applications.
類似化合物との比較
Similar Compounds
Methyl Orange: Another azo dye with similar applications in pH indication and textile dyeing.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining in biological samples.
Uniqueness
3-((4-Amino-2,5-dimethylphenyl)azo)naphthalene-1,5-disulphonic acid is unique due to its specific structural features, such as the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to bind to various substrates. This makes it particularly valuable in applications requiring high water solubility and strong binding affinity.
特性
CAS番号 |
93982-52-6 |
|---|---|
分子式 |
C18H17N3O6S2 |
分子量 |
435.5 g/mol |
IUPAC名 |
3-[(4-amino-2,5-dimethylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O6S2/c1-10-7-16(11(2)6-15(10)19)21-20-12-8-14-13(18(9-12)29(25,26)27)4-3-5-17(14)28(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChIキー |
YWYMXTLLRAYVEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


